2-Chloro-5-methylpyridin-3-amine
Overview
Description
2-Chloro-5-methylpyridin-3-amine: is a heterocyclic organic compound with the molecular formula C6H7ClN2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position and a methyl group at the fifth position on the pyridine ring, along with an amino group at the third position. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Biochemical Analysis
Biochemical Properties
2-Chloro-5-methylpyridin-3-amine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it is involved in Suzuki-Miyaura coupling reactions, where it acts as a substrate for palladium-catalyzed cross-coupling with boronic acids . This interaction is crucial for the formation of carbon-carbon bonds, which are essential in the synthesis of many biologically active compounds.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes, leading to changes in metabolic flux and metabolite levels . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For example, in Suzuki-Miyaura coupling reactions, it binds to palladium complexes, facilitating the transfer of organic groups and the formation of new chemical bonds . This mechanism is essential for the synthesis of various organic compounds used in pharmaceuticals and agrochemicals.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. In in vitro studies, it has been observed that the compound remains stable under controlled conditions, but it may degrade over time when exposed to harsh environments . Long-term effects on cellular function have also been noted, with prolonged exposure leading to changes in enzyme activity and gene expression.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it may exhibit beneficial effects, such as enhancing enzyme activity and promoting cellular functions. At high doses, it can cause toxic or adverse effects, including enzyme inhibition and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical response without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. It can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels . This compound is also known to participate in the synthesis of complex organic molecules, serving as a precursor for the formation of biologically active compounds.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments . The compound’s distribution is influenced by factors such as its chemical properties, the presence of transport proteins, and the cellular environment.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in biochemical reactions, as it ensures that the compound interacts with the appropriate biomolecules and enzymes within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methylpyridin-3-amine can be achieved through several methods. One common approach involves the chlorination of 5-methylpyridin-3-amine. This process typically uses reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to introduce the chlorine atom at the desired position .
Another method involves the use of 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a Suzuki cross-coupling reaction with arylboronic acids in the presence of a palladium catalyst and a base like potassium carbonate (K2CO3) to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination reactions using efficient and cost-effective chlorinating agents. The process is optimized to ensure high yield and purity of the final product, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methylpyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the pyridine ring.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN), often in the presence of a base.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds or other complex structures .
Scientific Research Applications
2-Chloro-5-methylpyridin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-5-methylpyridin-3-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chlorine and amino groups on the pyridine ring can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-chloro-3-methylpyridine: This compound is similar in structure but has an amino group at the fifth position instead of the third.
2-Chloro-5-methylpyridine: Lacks the amino group at the third position, making it less reactive in certain types of reactions.
Uniqueness
2-Chloro-5-methylpyridin-3-amine is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of various complex molecules and enhances its utility in diverse scientific and industrial applications .
Properties
IUPAC Name |
2-chloro-5-methylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-2-5(8)6(7)9-3-4/h2-3H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKIBEOVARIBDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370301 | |
Record name | 2-Chloro-5-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34552-13-1 | |
Record name | 2-Chloro-5-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-methylpyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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